Stellettin L

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

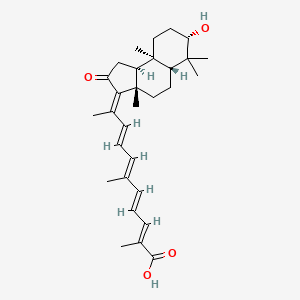

C30H42O4 |

|---|---|

Molecular Weight |

466.7 g/mol |

IUPAC Name |

(2E,4E,6E,8E,10E)-10-[(3aS,5aR,7S,9aR,9bS)-7-hydroxy-3a,6,6,9a-tetramethyl-2-oxo-1,4,5,5a,7,8,9,9b-octahydrocyclopenta[a]naphthalen-3-ylidene]-2,6-dimethylundeca-2,4,6,8-tetraenoic acid |

InChI |

InChI=1S/C30H42O4/c1-19(11-9-13-21(3)27(33)34)10-8-12-20(2)26-22(31)18-24-29(6)17-15-25(32)28(4,5)23(29)14-16-30(24,26)7/h8-13,23-25,32H,14-18H2,1-7H3,(H,33,34)/b11-9+,12-8+,19-10+,21-13+,26-20-/t23-,24-,25-,29-,30-/m0/s1 |

InChI Key |

HQKNXSLBDXDYEF-ZMTCAJFBSA-N |

Isomeric SMILES |

C/C(=C\C=C\C(=C/1\C(=O)C[C@@H]2[C@@]1(CC[C@@H]3[C@@]2(CC[C@@H](C3(C)C)O)C)C)\C)/C=C/C=C(\C)/C(=O)O |

Canonical SMILES |

CC(=CC=CC(=C1C(=O)CC2C1(CCC3C2(CCC(C3(C)C)O)C)C)C)C=CC=C(C)C(=O)O |

Synonyms |

stellettin L |

Origin of Product |

United States |

Q & A

Basic Research Questions

Q. What are the primary biological targets and pathways influenced by Stellettin L, and what experimental methodologies are employed to identify these interactions?

- Methodological Answer : To identify targets, researchers use in vitro cytotoxicity assays (e.g., MTT or CCK-8 assays) to screen cell lines, followed by molecular docking simulations to predict binding interactions with proteins like mTOR or PI3K/AKT pathways . Flow cytometry and Western blotting are used to validate apoptosis or autophagy markers (e.g., LC3-II, caspase-3) .

- Example Data :

| Assay Type | Target Pathway | Key Markers | Reference |

|---|---|---|---|

| MTT | Autophagy | LC3-II, Beclin-1 |

Q. How is this compound isolated and characterized from marine sources, and what analytical techniques ensure purity and structural integrity?

- Methodological Answer : Isolation involves solvent extraction (e.g., methanol/dichloromethane) followed by chromatographic purification (HPLC, TLC). Structural characterization uses NMR (¹H/¹³C), high-resolution mass spectrometry (HRMS), and X-ray crystallography. Purity is confirmed via HPLC-UV (>95% peak area) .

Q. What are the standard protocols for assessing this compound’s cytotoxicity in cancer cell lines, and how are confounding factors (e.g., solvent toxicity) controlled?

- Methodological Answer : Use solvent controls (e.g., DMSO ≤0.1%) and normalize viability assays to untreated cells. Dose-response curves (0.01–10 µM) are analyzed using IC₅₀ calculations via nonlinear regression (e.g., GraphPad Prism) .

Q. How do researchers validate the specificity of this compound’s biological activity against off-target effects?

- Methodological Answer : Employ kinase profiling panels and siRNA knockdowns of suspected targets. Negative controls include inactive analogs or co-treatment with pathway inhibitors (e.g., chloroquine for autophagy blockade) .

Q. What computational tools are used to predict this compound’s physicochemical properties and drug-likeness?

- Methodological Answer : Tools like SwissADME or Molinspiration calculate logP, polar surface area, and Lipinski’s Rule of Five. Molecular dynamics simulations assess stability in biological membranes .

Advanced Research Questions

Q. How can researchers design in vivo experiments to evaluate this compound’s therapeutic efficacy, considering variables like dosage, administration routes, and model organisms?

- Methodological Answer : Use orthotopic xenograft models (e.g., glioblastoma in nude mice) with staggered dosing (1–5 mg/kg, intraperitoneal). Include control groups for toxicity (body weight, liver enzymes) and validate tumor reduction via MRI/biopsy .

Q. What strategies address discrepancies in reported cytotoxicity data of this compound across different studies?

- Methodological Answer : Conduct meta-analysis to compare variables:

| Study | Cell Line | Assay | IC₅₀ (µM) | Notes |

|---|---|---|---|---|

| A | SF295 | MTT | 0.2 | Hypoxic conditions |

| B | U87 | CCK-8 | 1.5 | Normoxia |

Q. How can researchers differentiate this compound’s role in autophagy induction versus apoptosis, and what experimental controls are critical?

- Methodological Answer : Co-treat with autophagy inhibitors (e.g., 3-MA) and apoptosis blockers (e.g., Z-VAD-FMK). Use tandem fluorescent LC3 reporters (mRFP-GFP-LC3) to distinguish autophagosome/lysosome fusion .

Q. What advanced statistical methods are employed to analyze dose-dependent and time-course effects of this compound?

- Methodological Answer : Multivariate ANOVA assesses interactions between dose and time. Kaplan-Meier survival curves model long-term efficacy in in vivo studies .

Q. How do researchers ensure reproducibility of this compound’s bioactivity data across laboratories?

- Methodological Answer : Adopt standardized protocols (e.g., ATCC cell line authentication, reference compound controls). Share raw data and detailed synthesis steps in supplementary materials .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.